N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-fluoro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O/c1-22-7-5-14(9-20,6-8-22)21-13(23)10-3-2-4-11(12(10)16)15(17,18)19/h2-4H,5-8H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDAULJOLDEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor with a cyano group and a methyl group under controlled conditions.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction between the piperidine derivative and a benzoyl chloride derivative containing fluoro and trifluoromethyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide is with a molecular weight of 461.5 g/mol. It features a piperidine ring, a cyano group, and trifluoromethyl substituents, which contribute to its unique pharmacological properties. The compound's structure can be represented as follows:
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Research has shown that compounds with similar structures often demonstrate significant anticancer properties due to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
- Neurological Disorders: The piperidine moiety is associated with neuroactive compounds, suggesting potential applications in treating neurological disorders. Compounds with similar piperidine structures have been explored for their effects on neurotransmitter systems .
The compound's biological activity has been the subject of various studies, focusing on its mechanisms of action and efficacy.
Biological Mechanisms:
- Enzyme Inhibition: It is hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Cell Signaling Modulation: The trifluoromethyl group may enhance the compound's ability to modulate receptor activity, influencing cell signaling pathways critical in various diseases .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in different experimental settings:
Mechanism of Action
The mechanism of action of N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Broflanilide (ISO common name)
- Structure : N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide .
- Key Differences: Broflanilide features a brominated aromatic ring and a perfluoropropyl group, enhancing its insecticidal activity by targeting GABA receptors. The target compound lacks bromine and perfluorinated alkyl chains but includes a cyano-piperidine group, which may influence solubility and CNS penetration.
- Applications: Broflanilide is a WHO-recommended insecticide with high efficacy against resistant pests .
Sodium Salt of 2-Chloro-3-(Methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide
- Structure : Includes a tetrazolyl ring and methylsulfanyl group .
- Key Differences: The tetrazolyl group improves herbicidal activity, whereas the target compound’s cyano-piperidine may favor neurological or antimicrobial applications. Sodium salt formulation enhances water solubility, unlike the neutral benzamide structure of the target compound.
m-Diamide Compounds
- Synthesis : Prepared via condensation of 2-fluoro-3-nitrobenzoyl chloride with aniline derivatives, followed by reduction and alkylation .
- Comparison: The target compound may share synthetic steps (e.g., condensation, alkylation) but diverges in final functionalization (e.g., cyano-piperidine vs. brominated aromatic rings in m-diamides). Industrial viability: m-Diamide synthesis achieves high yields (>90%) with minimal by-products, suggesting the target compound’s pathway could be optimized similarly .
Therapeutic Candidates
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
- Structure : Contains a pyridinyl-piperazine motif and dimethylbenzamide group .
- Key Differences: The piperazine ring in this compound may enhance binding to kinase targets, while the target’s piperidine-cyano group could modulate selectivity for other enzymes or receptors. Applications: Used as a synthetic intermediate in oncology research, contrasting with the target compound’s undefined therapeutic scope.
Excluded Patent Compounds (e.g., Thiazolylmethylthio-benzamides)
- Structure : Include thiazole or thiophene moieties linked via methylthio groups .
- Key Differences: These derivatives are optimized for antiviral or anticancer activity, leveraging heterocyclic thioethers for target engagement. The target compound lacks sulfur-based groups but may exploit fluorinated and cyano substituents for distinct bioactivity.
Research Findings and Implications
- Structural Impact on Bioactivity: The cyano group in the target compound may increase metabolic stability compared to halogenated analogues like Broflanilide .
- Synthetic Scalability : Lessons from m-diamide synthesis (e.g., avoidance of cryogenic conditions ) could streamline the target compound’s production.
- Environmental Considerations: Unlike Broflanilide, which adsorbs strongly to soil , the target compound’s environmental fate requires study due to its polar cyano group.
This analysis underscores the importance of substituent selection in dictating application scope and efficacy. Further research is needed to elucidate the target compound’s biological targets and optimize its synthetic route.
Biological Activity
N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure
The compound can be represented with the following chemical structure:
Research indicates that this compound interacts with various biological targets, primarily focusing on its role as an inhibitor in specific enzymatic pathways. Its structural features, such as the trifluoromethyl and cyano groups, enhance its binding affinity and selectivity towards target receptors.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiparasitic activity. For instance, modifications to the piperidine ring have shown enhanced efficacy against Plasmodium species, as evidenced by a reduction in parasitemia in mouse models. The compound's activity was assessed using the following metrics:
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| WJM921 | 0.064 | Potent against asexual stage parasites |
| Unsubstituted 4-pyrazole | 0.577 | Decreased activity compared to modified variants |
| N-methyl substitution | 0.025 | Increased potency observed |
These findings suggest that structural modifications can significantly impact biological activity, allowing for tailored approaches in drug design .
Neurological Implications
The compound has also been explored for its potential effects on neurological pathways. Preliminary results indicate that it may act as an allosteric modulator for certain receptors involved in anxiety and mood regulation. In rodent models, compounds with similar structures demonstrated anxiolytic-like effects without inducing hyperlocomotion, suggesting a favorable safety profile .
Study 1: Antiparasitic Efficacy
In a controlled study involving P. berghei infected mice, treatment with this compound resulted in a significant decrease in parasitemia levels by approximately 30% at a dosage of 40 mg/kg over four days. This study highlights the compound's potential as an effective treatment option against malaria .
Study 2: Neurological Effects
In another investigation assessing the compound’s neurological effects, researchers found that it exhibited promising anxiolytic properties in two different rodent behavioral models. The study concluded that the compound could serve as a basis for developing new treatments for anxiety disorders without the common side effects associated with existing medications .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has moderate metabolic stability and bioavailability. The compound's half-life and clearance rates were evaluated using various animal models, indicating favorable absorption characteristics but necessitating further optimization for clinical use.
Q & A
Q. What are the key considerations for synthesizing N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide?
Synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Use coupling agents like HBTU or BOP with tertiary amines (e.g., EtN) to activate carboxylic acid intermediates, as demonstrated in analogous benzamide syntheses .
- Piperidine functionalization : Introduce the cyano group via nucleophilic substitution or cyanide transfer under anhydrous conditions. Safety protocols for handling cyanide precursors (e.g., NaCN) must be prioritized .
- Purification : Column chromatography (silica gel) or recrystallization in solvents like THF/EtO mixtures ensures high purity. Monitor purity via TLC or HPLC .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substitution patterns (e.g., trifluoromethyl, fluoro, and cyano groups). F NMR is critical for confirming fluorine-containing moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches the theoretical value (e.g., ESI+ for [M+H] ions) .
- FTIR Spectroscopy : Peaks near 2240 cm confirm the nitrile (CN) group, while 1680–1650 cm indicates the amide C=O stretch .
Q. What stability and storage conditions are recommended?
- Thermal stability : Differential scanning calorimetry (DSC) should assess decomposition temperatures. Analogous compounds decompose above 150°C, requiring storage at –20°C under inert gas (N) .
- Light sensitivity : Store in amber vials to prevent photodegradation of the trifluoromethyl and cyano groups .
- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Trifluoromethyl group : Replace with other electron-withdrawing groups (e.g., Cl, Br) to modulate lipophilicity and target binding. Compare IC values in enzyme inhibition assays .
- Piperidine modifications : Introduce substituents (e.g., hydroxyl, methyl) to alter steric effects and metabolic stability. Use molecular docking to predict interactions with biological targets .
- Fluorine positioning : Synthesize 2- vs. 4-fluoro analogs to evaluate positional effects on receptor affinity via radioligand binding assays .
Q. What methodologies resolve contradictions in mutagenicity data?
- Ames II testing : Conduct bacterial reverse mutation assays with S9 metabolic activation to assess mutagenic potential. Compare results to structurally related compounds (e.g., benzyl chloride) for contextual risk evaluation .
- Cytotoxicity profiling : Use HepG2 or HEK293 cell lines to distinguish between mutagenicity and general toxicity. EC values should inform safe handling protocols .
Q. How can in silico modeling predict pharmacokinetic properties?
- LogP calculations : Software like Schrödinger’s QikProp estimates lipophilicity, critical for blood-brain barrier penetration. Compare with experimental LogP values from shake-flask assays .
- Metabolic stability : Use CYP450 isoform docking (e.g., CYP3A4) to predict oxidation sites. Validate with liver microsome assays and LC-MS/MS metabolite identification .
Q. What analytical techniques detect degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), acid/base (0.1M HCl/NaOH), and UV light. Analyze via UPLC-PDA-MS to identify degradants (e.g., hydrolysis of the amide bond) .
- Quantitative NMR (qNMR) : Track degradation kinetics and quantify impurities ≥0.1% .
Methodological Considerations
Q. How to design dose-response experiments for in vitro efficacy?
- Concentration range : Use 10 nM–100 μM in triplicate, with positive controls (e.g., known inhibitors). Normalize data to vehicle-treated cells .
- Data normalization : Express results as % inhibition relative to baseline (e.g., ATP levels for cytotoxicity assays) .
- Statistical analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values with 95% confidence intervals .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy to ensure consistent intermediates .
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, solvent ratio) via factorial design to minimize impurity formation .
Q. How to validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Measure protein target stabilization after compound treatment. Use Western blotting or AlphaScreen for quantification .
- Knockout/knockdown models : CRISPR/Cas9-edited cell lines confirm target specificity by comparing wild-type vs. knockout responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
